2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride
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Overview
Description
2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride is a chemical compound with the molecular formula C₄H₄F₃NO₂ • HCl and a molecular weight of 191.54 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and an amino acid moiety. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride typically involves the reaction of 4,4,4-trifluoro-3-buten-2-one with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids .
Scientific Research Applications
2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The amino acid moiety facilitates interactions with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-methyl-2-butenoic acid: Similar in structure but with a methyl group instead of an amino group.
3-Amino-4,4,4-trifluoro-3-butenoic acid ethyl ester: An ester derivative with similar reactivity.
Aminoethoxyvinyl glycine hydrochloride: Contains an aminoethoxyvinyl group instead of a trifluoromethyl group.
Uniqueness
2-Amino-3,4,4-trifluoro-3-butenoic acid hydrochloride is unique due to its combination of a trifluoromethyl group and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C4H5ClF3NO2 |
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Molecular Weight |
191.53 g/mol |
IUPAC Name |
2-amino-3,4,4-trifluorobut-3-enoic acid;hydrochloride |
InChI |
InChI=1S/C4H4F3NO2.ClH/c5-1(3(6)7)2(8)4(9)10;/h2H,8H2,(H,9,10);1H |
InChI Key |
GPHGFRZPDTWYQD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=C(F)F)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
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